3-(1-Bromo-2,2,2-trifluoroethyl)oxane
Description
Significance of Fluorinated Organic Compounds in Chemical Synthesis
The strategic incorporation of fluorine into organic molecules is a powerful tool for modifying their chemical and physical properties. numberanalytics.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond (C-F) impart unique characteristics to the resulting organofluorine compounds. wikipedia.org The trifluoromethyl group (-CF3), as present in 3-(1-Bromo-2,2,2-trifluoroethyl)oxane, is particularly influential. Its presence can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, which is why it is a common feature in many pharmaceuticals and agrochemicals. alfa-chemistry.com The introduction of fluorine can profoundly alter the reactivity and solubility of molecules, making fluorination a cornerstone of modern synthetic chemistry. numberanalytics.com
Table 1: Impact of Fluorination on Molecular Properties
| Property | Effect of Fluorine/Trifluoromethyl Group | Rationale |
|---|---|---|
| Thermal & Chemical Stability | Increased | High strength of the Carbon-Fluorine (C-F) bond. wikipedia.org |
| Lipophilicity | Increased | The trifluoromethyl group can enhance partitioning into lipid environments. numberanalytics.com |
| Metabolic Resistance | Increased | The C-F bond is resistant to metabolic cleavage by enzymes. |
| Acidity of Neighboring Groups | Increased | Strong electron-withdrawing nature of fluorine atoms. wikipedia.org |
| Bioavailability | Often Improved | Enhanced lipophilicity and metabolic stability can lead to better absorption and longer half-life. numberanalytics.com |
Importance of Cyclic Ethers as Molecular Scaffolds
Cyclic ethers are a fundamental class of heterocyclic compounds widely present in natural products and pharmaceuticals. nih.gov The oxane ring in this compound is a six-membered saturated cyclic ether, also known as a tetrahydropyran (B127337) ring. These scaffolds are generally stable under a variety of reaction conditions, making them reliable frameworks in multistep syntheses. fiveable.me Unlike smaller, strained rings like epoxides (oxiranes), six-membered rings like oxane are conformationally flexible yet structurally well-defined. libretexts.orgopenstax.org This structural integrity makes them excellent platforms for orienting substituents in specific spatial arrangements, which is critical for designing molecules with targeted biological activities. nih.gov
Table 2: Comparison of Common Cyclic Ethers
| Cyclic Ether | Ring Size | Relative Stability | Primary Use in Synthesis |
|---|---|---|---|
| Oxirane (Epoxide) | 3 | Low (High Ring Strain) | Highly reactive intermediate for ring-opening reactions. openstax.org |
| Oxetane (B1205548) | 4 | Moderate | Building block, less reactive than oxiranes. libretexts.org |
| Oxolane (Tetrahydrofuran) | 5 | High | Common solvent and stable molecular scaffold. libretexts.org |
| Oxane (Tetrahydropyran) | 6 | High | Stable molecular scaffold found in many natural products. fiveable.me |
Role of Organobromine Moieties in Synthetic Transformations
The carbon-bromine (C-Br) bond is a versatile functional group in organic synthesis. wikipedia.org In this compound, the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the straightforward introduction of a wide array of other functional groups (e.g., amines, alcohols, thiols, nitriles). The reactivity of organobromides is intermediate between that of organochlorides and organoiodides, offering a good balance of stability and reactivity. wikipedia.org
Furthermore, organobromine compounds are critical precursors for the formation of organometallic reagents. For instance, reaction with magnesium metal yields a Grignard reagent, while reaction with an organolithium reagent can perform a lithium-halogen exchange. These transformations convert the electrophilic carbon atom of the C-Br bond into a nucleophilic carbon, enabling the formation of new carbon-carbon bonds—a cornerstone of molecular construction. wikipedia.org
Table 3: Key Synthetic Transformations of Organobromides
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Nucleophilic Substitution | Nu:- (e.g., -OH, -CN, R-NH2) | Substituted Product (R-Nu) | Introduction of diverse functional groups. wikipedia.org |
| Grignard Formation | Mg metal | Grignard Reagent (R-MgBr) | Formation of a carbon-based nucleophile for C-C bond formation. wikipedia.org |
| Cross-Coupling Reactions | Organoboron (Suzuki), Organotin (Stille), etc. with Pd catalyst | Coupled Product (R-R') | Formation of C-C bonds, particularly for creating biaryls or vinyl/alkynyl derivatives. |
| Elimination | Base | Alkene | Formation of double bonds. wikipedia.org |
Contextualizing this compound within Advanced Synthetic Chemistry
The compound this compound is a specialized synthetic building block whose value lies in the combination of its distinct components. The stable oxane ring provides a robust scaffold, the trifluoroethyl group offers a means to imbue the final product with fluorine's unique properties, and the bromo group acts as a versatile handle for subsequent chemical modifications.
In advanced synthetic applications, this molecule could serve as a key intermediate for creating novel fluorinated compounds with potential applications in medicinal chemistry or materials science. For example, the bromine could be used as a point of attachment to a larger molecular framework via a cross-coupling reaction, while the trifluoroethyl-oxane portion of the molecule confers specific stereochemical and electronic properties. The convergence of these three structural motifs in a single, relatively simple molecule makes this compound a prime candidate for library synthesis and the exploration of new chemical space.
Table 4: Structural Features and Synthetic Potential of this compound
| Structural Moiety | Chemical Role | Synthetic Implication |
|---|---|---|
| Oxane Ring | Stable Scaffold | Provides a defined 3D structure for the final molecule. |
| Trifluoroethyl Group | Property Modifier | Introduces fluorine-specific effects like enhanced stability and lipophilicity. |
| Bromo Group | Versatile Handle | Allows for diverse functionalization via substitution, elimination, or organometallic reactions. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-bromo-2,2,2-trifluoroethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3O/c8-6(7(9,10)11)5-2-1-3-12-4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHLUSDQFBRQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights and Reactivity Profile of 3 1 Bromo 2,2,2 Trifluoroethyl Oxane
Elucidation of Reaction Mechanisms
The reaction mechanisms of 3-(1-Bromo-2,2,2-trifluoroethyl)oxane are diverse, owing to the presence of the reactive C-Br bond and the electron-withdrawing trifluoromethyl group.
Detailed Investigations of Radical Pathways
While specific studies on the radical pathways of this compound are not extensively documented, the presence of a carbon-bromine bond suggests the potential for homolytic cleavage under photolytic or thermolytic conditions to form a secondary radical. The stability of this radical would be influenced by the adjacent trifluoromethyl group and the oxane ring.
Polar and Ionic Reaction Mechanisms
Polar and ionic reaction mechanisms are central to the chemistry of this compound. The electronegative bromine and trifluoromethyl groups create a significant dipole moment, rendering the carbon atom attached to the bromine electrophilic. This electrophilicity is the driving force for a variety of nucleophilic substitution and base-induced elimination reactions.
Transition State Analysis in Key Transformations
Computational studies are often employed to analyze the transition states of reactions involving halogenated compounds. For this compound, transition state analysis would be crucial in determining the energetic barriers for substitution versus elimination pathways and in understanding the stereochemical outcomes of these reactions. The geometry of the transition state, whether it is more carbocation-like (in SN1/E1 reactions) or concerted (in SN2/E2 reactions), dictates the product distribution.
Reactivity of the Bromine Substituent
The bromine atom in this compound serves as a good leaving group, which is a key factor in its reactivity.
Nucleophilic Substitution Patterns (SN1, SN2)
The secondary nature of the carbon bearing the bromine atom allows for both SN1 and SN2 reaction pathways. The choice between these mechanisms is influenced by the nucleophile, the solvent, and the temperature.
SN2 Reactions : A strong, sterically unhindered nucleophile in a polar aprotic solvent would favor the SN2 mechanism. libretexts.orgchemguide.co.uk This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. chemguide.co.uklibretexts.org
SN1 Reactions : In the presence of a weak nucleophile and a polar protic solvent, the SN1 mechanism may be favored. vaia.com This two-step process involves the initial slow departure of the bromide ion to form a secondary carbocation intermediate. vaia.com This carbocation is then rapidly attacked by the nucleophile. The stability of the carbocation is a critical factor, and the electron-withdrawing trifluoromethyl group can destabilize the adjacent positive charge, potentially disfavoring the SN1 pathway. vaia.com
| Reaction Type | Favored By | Key Features |
| SN1 | Weak nucleophiles, polar protic solvents | Two-step mechanism, carbocation intermediate |
| SN2 | Strong nucleophiles, polar aprotic solvents | Concerted one-step mechanism, inversion of stereochemistry chemguide.co.uk |
Elimination Reactions (E1, E2) Leading to Olefins
Elimination reactions compete with nucleophilic substitution and lead to the formation of alkenes. libretexts.org The regioselectivity of these reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. libretexts.orgpearson.commsu.edu
E2 Reactions : This concerted, one-step mechanism is favored by strong, bulky bases. msu.eduutdallas.edu The base abstracts a proton from a carbon atom adjacent to the carbon-bromine bond, while simultaneously the C-Br bond breaks and a double bond is formed. The stereochemistry of the starting material is crucial, as the reaction requires an anti-periplanar arrangement of the proton and the leaving group.
E1 Reactions : This two-step mechanism proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.orgpearson.com After the formation of the carbocation, a weak base removes an adjacent proton to form the double bond. pearson.com
| Reaction Type | Favored By | Key Features |
| E1 | Weak bases, polar protic solvents | Two-step mechanism, carbocation intermediate pearson.com |
| E2 | Strong, bulky bases | Concerted one-step mechanism, requires anti-periplanar geometry |
Participation in Cross-Coupling Reactions
The presence of a secondary alkyl bromide in this compound indicates its potential as a substrate in a variety of cross-coupling reactions. The electron-withdrawing trifluoromethyl group influences the reactivity of the adjacent C-Br bond, making it suitable for the formation of new carbon-carbon or carbon-heteroatom bonds.
Advances in catalysis have facilitated the use of typically less reactive secondary alkyl halides in such reactions. For a compound like this compound, several catalytic systems, particularly those based on palladium and nickel, could be effective. For instance, palladium-catalyzed Suzuki or Stille couplings with organoboronic acids or organostannanes, respectively, are well-established methods for forming C-C bonds with secondary alkyl bromides, often requiring specialized ligands.
A primary challenge in these reactions is the potential for β-hydride elimination as a competing side reaction. However, the strong inductive effect of the trifluoromethyl group in this compound can favorably influence the reaction's efficiency and regioselectivity.
Recent studies have also demonstrated the utility of copper-catalyzed cross-coupling reactions for the trifluoromethylation of alkyl bromides. acs.orgprinceton.edu Although these studies focus on introducing a CF3 group, they highlight the reactivity of the C(sp³)-Br bond in proximity to a trifluoromethyl group under suitable catalytic conditions. These reactions often proceed via radical intermediates, a mechanistic pathway that could also be relevant for this compound. acs.orgprinceton.edu
Below is a table summarizing potential cross-coupling reactions for secondary alkyl bromides analogous to the target compound.
| Coupling Reaction | Catalyst/Ligand System | Coupling Partner | Potential Product Type |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂ / SPhos | Arylboronic acid | 3-(1-Aryl-2,2,2-trifluoroethyl)oxane |
| Stille Coupling | Pd₂(dba)₃ / P(t-Bu)₃ | Arylstannane | 3-(1-Aryl-2,2,2-trifluoroethyl)oxane |
| Negishi Coupling | NiCl₂(dppp) | Arylzinc reagent | 3-(1-Aryl-2,2,2-trifluoroethyl)oxane |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / BINAP | Amine | 3-(1-Amino-2,2,2-trifluoroethyl)oxane |
Reactivity of the Trifluoroethyl Group
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of its fluorine atoms. This strong inductive effect significantly alters the properties of adjacent atoms and functional groups. In this compound, the -CF₃ group has a profound impact on the neighboring carbon atom and the C-Br bond.
Key electronic effects include:
Increased Electrophilicity: The carbon atom bonded to both the bromine and the trifluoromethyl group becomes highly electron-deficient, making it a prime target for nucleophilic attack.
Bond Polarization: The C-Br bond is further polarized, with a more pronounced partial positive charge on the carbon atom. This facilitates the departure of the bromide ion in nucleophilic substitution reactions.
Stabilization of Adjacent Anions: While the -CF₃ group destabilizes adjacent carbocations, it can stabilize an adjacent carbanion through its inductive effect.
The following table quantifies the electron-withdrawing nature of the trifluoromethyl group using the Hammett parameter (σ), which measures the electronic influence of a substituent.
| Substituent | Hammett Parameter (σₚ) |
|---|---|
| -H | 0.00 |
| -CH₃ | -0.17 |
| -Cl | 0.23 |
| -CN | 0.66 |
| -NO₂ | 0.78 |
| -CF₃ | 0.54 |
As the data shows, the trifluoromethyl group has a strong electron-withdrawing effect, comparable to other powerful electron-withdrawing groups.
The proximity of the trifluoromethyl group and the bromine atom on the same carbon in this compound leads to distinct reactivity. The strong electron-withdrawing nature of the -CF₃ group activates the C-Br bond towards nucleophilic substitution.
In a standard Sₙ2 reaction, a nucleophile would attack the electrophilic carbon, displacing the bromide ion. The reaction rate is expected to be enhanced due to the increased electrophilicity of the carbon center. However, the steric hindrance from the trifluoromethyl group and the oxane ring might impede the backside attack necessary for an Sₙ2 mechanism.
Conversely, an Sₙ1-type mechanism, which proceeds through a carbocation intermediate, is generally unfavorable for such substrates. The powerful destabilizing inductive effect of the adjacent -CF₃ group would significantly reduce the stability of the resulting secondary carbocation.
A more probable reaction pathway, particularly under reductive or radical-initiating conditions, involves the formation of a radical intermediate. Homolytic cleavage of the C-Br bond would generate a secondary radical that is influenced by the electronic properties of the trifluoromethyl group and potentially stabilized by the adjacent oxygen of the oxane ring. Such radical intermediates can then undergo various transformations.
Reactivity of the Oxane Heterocycle
The oxane ring, a six-membered saturated ether, is generally stable due to its strain-free chair conformation. However, under strongly acidic conditions, it can undergo ring-opening and rearrangement reactions.
In this compound, the electron-withdrawing substituent can decrease the basicity of the ring oxygen, making it less susceptible to protonation. Nevertheless, under harsh acidic conditions, protonation can occur, initiating a reaction cascade. Cleavage of a C-O bond would form a carbocationic intermediate, leading to rearrangement or trapping by a nucleophile.
It is important to recognize that the conditions required for oxane ring-opening are typically more severe than those for reactions at the C-Br bond, allowing for selective functionalization of the side chain without disrupting the heterocyclic core.
Direct functionalization of the C-H bonds of the oxane ring in this compound presents a synthetic challenge but offers a route to more complex derivatives.
Radical-mediated C-H activation is a potential strategy. A radical initiator could abstract a hydrogen atom from a methylene (B1212753) group on the oxane ring. The resulting carbon-centered radical would be stabilized by the adjacent oxygen atom (an α-oxy radical) and could be trapped by various radical acceptors. The regioselectivity of such a reaction would be influenced by the stability of the radical intermediate and the steric and electronic effects of the substituent at the C3 position.
Conformational Effects on Reactivity
The reactivity of this compound is intrinsically linked to its three-dimensional structure and the conformational preferences of the oxane ring. The spatial arrangement of the bulky and electronegative 1-bromo-2,2,2-trifluoroethyl substituent dictates the accessibility of reactive sites and the stability of potential transition states. A thorough analysis of these conformational factors is essential to understanding the molecule's chemical behavior.
The oxane (tetrahydropyran) ring predominantly adopts a chair conformation, which minimizes both angular and torsional strain. In this conformation, substituents at the 3-position can occupy either an axial or an equatorial position. The equilibrium between these two conformers is a critical determinant of the molecule's reactivity.
This conformational preference can be quantified using the concept of A-values, which represent the difference in Gibbs free energy (ΔG°) for a substituent in the equatorial versus the axial position. While a specific A-value for the 1-bromo-2,2,2-trifluoroethyl group is not documented, a comparison with related groups provides a clear expectation of a large value, indicating a strong bias for the equatorial conformer.
| Substituent | A-value (kcal/mol) |
|---|---|
| -CH₃ (Methyl) | 1.7 |
| -CH(CH₃)₂ (Isopropyl) | 2.2 |
| -C(CH₃)₃ (tert-Butyl) | >4.5 |
| -CF₃ (Trifluoromethyl) | 2.1 - 2.5 |
| -Br (Bromo) | 0.38 - 0.62 |
The data strongly suggest that the conformational equilibrium for this compound lies overwhelmingly toward the equatorial isomer. This "conformationally locked" state has profound implications for the molecule's reactivity, particularly in reactions involving the C-Br bond of the side chain.
Influence on Substitution and Elimination Reactions:
The fixed equatorial orientation of the substituent creates a specific stereoelectronic environment that governs the feasibility and rates of various reaction pathways.
Nucleophilic Substitution (Sₙ2): Sₙ2 reactions are highly sensitive to steric hindrance at the reaction center. For a nucleophile to attack the carbon atom bearing the bromine, it must approach from the backside of the C-Br bond. In the equatorial conformer, this backside trajectory is significantly shielded by the oxane ring itself and the adjacent, bulky trifluoromethyl group. This steric congestion raises the activation energy for the Sₙ2 transition state, making the reaction kinetically unfavorable.
Carbocation-mediated Reactions (Sₙ1): The formation of a carbocation at the carbon adjacent to the trifluoromethyl group is strongly disfavored. The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms, which would intensely destabilize an adjacent positive charge through an inductive effect. nih.gov This electronic destabilization makes the Sₙ1 pathway energetically prohibitive under normal conditions.
Elimination Reactions (E2): The E2 mechanism requires a specific anti-periplanar arrangement between the leaving group (bromide) and a proton on an adjacent carbon. In this molecule, elimination could theoretically occur via two pathways: removal of the proton from C-3 of the oxane ring or removal of the proton from the trifluoroethyl side chain. However, the strong C-F bonds and the electron-withdrawing nature of the CF₃ group make the proton on the side chain significantly more acidic. For an E2 reaction to proceed involving this proton, a conformation where the H-C-C-Br dihedral angle is 180° is required. While rotation around the C₃-C(substituent) bond is possible, achieving the necessary anti-periplanar geometry for efficient orbital overlap might be hindered by steric clashes between the CF₃ group and the oxane ring.
The following table summarizes the anticipated effects of the preferred equatorial conformation on the reactivity of the C-Br bond.
| Reaction Type | Effect of Equatorial Conformation | Primary Reason |
|---|---|---|
| Sₙ2 | Strongly Inhibited | Steric hindrance to backside attack from the oxane ring and CF₃ group. |
| Sₙ1 | Strongly Inhibited | Electronic destabilization of the carbocation by the adjacent electron-withdrawing CF₃ group. |
| E2 | Potentially Slow or Inhibited | Steric hindrance may prevent the necessary anti-periplanar alignment of the C-H and C-Br bonds. |
Advanced Spectroscopic Characterization and Analytical Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the 3-(1-Bromo-2,2,2-trifluoroethyl)oxane molecule.
¹H, ¹³C, and ¹⁹F NMR for Diagnostic Signals
The analysis of one-dimensional NMR spectra is the first step in structural verification. Each nucleus (¹H, ¹³C, ¹⁹F) provides a unique set of signals corresponding to its specific electronic environment.
¹H NMR Spectroscopy : The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring atoms. The oxane ring contains several protons whose signals would be expected in the aliphatic region (typically 1-4 ppm). The protons on the carbon adjacent to the oxygen atom (C2 and C6) would be the most deshielded and appear further downfield. The proton on the stereocenter at C1 of the ethyl group is expected to be a complex multiplet due to coupling with both the protons on the oxane ring and the trifluoromethyl group.
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon skeleton. Each carbon atom in a unique environment gives a distinct signal. The carbon of the CF₃ group would appear as a quartet due to coupling with the three fluorine atoms. The carbon atom bonded to the bromine (C1') would be significantly shifted, and the carbons of the oxane ring would appear in the typical aliphatic ether region.
¹⁹F NMR Spectroscopy : Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial technique. spectralservice.de The three fluorine atoms are chemically equivalent and would be expected to produce a single signal, likely a doublet, due to coupling with the adjacent proton on C1'. The natural abundance and high sensitivity of the ¹⁹F nucleus make this a clear and informative experiment. bath.ac.uk
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H on C1' | 4.0 - 4.5 | Doublet of Quartets (dq) | J(H-C-C-F), J(H-C-C-H) |
| H on C2 (axial, equatorial) | 3.5 - 4.0 | Multiplets (m) | Geminal and Vicinal J(H-H) |
| H on C6 (axial, equatorial) | 3.5 - 4.0 | Multiplets (m) | Geminal and Vicinal J(H-H) |
| H on C3 | 2.0 - 2.5 | Multiplet (m) | Vicinal J(H-H) |
| H on C4 (axial, equatorial) | 1.5 - 2.0 | Multiplets (m) | Geminal and Vicinal J(H-H) |
Table 2: Predicted ¹³C and ¹⁹F NMR Data for this compound
| Nucleus | Atom Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹³C | C2' (CF₃) | 120 - 125 | Quartet (q) | ¹J(C-F) ≈ 270-280 |
| ¹³C | C2, C6 | 65 - 75 | Triplet (t) | ¹J(C-H) |
| ¹³C | C1' (CHBr) | 45 - 55 | Doublet (d) | ¹J(C-H) |
| ¹³C | C3 | 30 - 40 | Doublet (d) | ¹J(C-H) |
| ¹³C | C4, C5 | 20 - 30 | Triplet (t) | ¹J(C-H) |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment maps the connectivity between protons that are coupled to each other, typically through two or three bonds. It would be used to trace the proton network within the oxane ring and to confirm the coupling between the proton at C3 and the adjacent protons on C2 and C4, as well as the proton at C1' of the side chain.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It would definitively assign each proton signal to its corresponding carbon atom, for example, linking the ¹H signal at ~4.0-4.5 ppm to the ¹³C signal of the CHBr group.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between carbon and proton atoms (typically over two to three bonds). This is critical for connecting the bromo-trifluoroethyl side chain to the oxane ring. A key correlation would be expected between the protons on C2' (the CF₃ group, though no protons are present, the proton on C1' would show correlation) and the carbon at C3 of the oxane ring, confirming the point of attachment.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the parent ion. For this compound (C₇H₁₀BrF₃O), HRMS would confirm the molecular weight and elemental composition. A key feature would be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by two m/z units (e.g., at m/z 245.98 and 247.98).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing volatile compounds and provides a fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint. The fragmentation of this compound would likely involve characteristic losses.
Loss of Bromine : A common fragmentation pathway for bromoalkanes is the cleavage of the C-Br bond, which would result in a fragment ion [M-Br]⁺.
Loss of CF₃ : The trifluoromethyl group is a stable radical, and its loss would lead to an [M-CF₃]⁺ ion.
Oxane Ring Fragmentation : The oxane ring can undergo characteristic fragmentation, such as the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules. Cleavage of the side chain at the C3 position is also a probable fragmentation pathway.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (for ⁷⁹Br) | Predicted Fragment Ion | Fragment Lost |
|---|---|---|
| 245.98 | [C₇H₁₀⁷⁹BrF₃O]⁺ | Molecular Ion [M]⁺ |
| 167.04 | [C₇H₁₀F₃O]⁺ | Br |
| 177.08 | [C₆H₁₀⁷⁹BrO]⁺ | CF₃ |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
The IR spectrum of this compound would be expected to show several characteristic absorption bands:
C-F Stretching : Strong and characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the region of 1100-1350 cm⁻¹.
C-O-C Stretching : The ether linkage in the oxane ring will produce a strong, distinct C-O-C stretching band, typically around 1050-1150 cm⁻¹. nist.gov
C-H Stretching : Absorptions corresponding to the sp³ C-H bonds of the oxane ring and the ethyl side chain would appear in the 2850-3000 cm⁻¹ region.
C-Br Stretching : The carbon-bromine bond vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
Table 4: Predicted Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aliphatic (Oxane, Ethyl) | 2850 - 3000 | Medium-Strong |
| C-F Stretch | Trifluoromethyl (CF₃) | 1100 - 1350 | Strong |
| C-O-C Stretch | Ether (Oxane) | 1050 - 1150 | Strong |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of its alkyl, ether, and halogenated components.
The primary vibrational modes anticipated for this structure are:
C-H Vibrations: The oxane ring and the single proton on the ethyl chain contain sp³-hybridized C-H bonds. These will give rise to stretching vibrations typically found just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹. libretexts.org C-H bending vibrations are expected in the fingerprint region, between 1350 and 1480 cm⁻¹. libretexts.org
C-F and CF₃ Vibrations: The trifluoromethyl (CF₃) group is a very strong IR absorber due to the high polarity of the C-F bond. This group will produce intense, characteristic absorption bands in the 1400-1000 cm⁻¹ region. Typically, strong, broad bands corresponding to the symmetric and asymmetric stretching of the C-F bonds are expected. nih.gov
C-O-C (Ether) Vibrations: The oxane ring features a C-O-C ether linkage. This functional group is characterized by a strong C-O stretching absorption band, which for cyclic ethers like tetrahydropyran (B127337), typically appears in the 1050-1150 cm⁻¹ range. libretexts.orgnist.gov
C-Br Vibrations: The carbon-bromine bond stretching vibration is expected to appear at lower wavenumbers, typically in the 600-500 cm⁻¹ region of the fingerprint region. libretexts.org The presence of this band can confirm the bromo-substitution.
A summary of the predicted key IR absorption bands is presented in the table below.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2850-2960 | Medium | C-H Stretching | Oxane Ring & -CHBr- |
| 1350-1480 | Medium | C-H Bending | Oxane Ring & -CHBr- |
| 1000-1400 | Strong | C-F Stretching (asymmetric/symmetric) | Trifluoromethyl (-CF₃) |
| 1050-1150 | Strong | C-O-C Stretching (asymmetric) | Oxane Ring (Ether) |
| 500-600 | Strong | C-Br Stretching | Bromoethyl (-CHBr-) |
This interactive table summarizes the expected IR absorption frequencies for this compound based on the analysis of its functional groups.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that result in a change in the polarizability of the molecule. Bonds that are symmetric or less polar are often more intense in a Raman spectrum compared to an IR spectrum.
For this compound, the following features are anticipated in its Raman spectrum:
CF₃ Symmetric Stretch: The symmetric stretching vibration of the CF₃ group is expected to produce a strong and characteristic Raman peak. researchgate.net
Oxane Ring Vibrations: The C-C and C-O bonds of the oxane ring's carbon skeleton should give rise to distinct signals. The ring "breathing" mode, a symmetric vibration of the entire ring, is often a prominent feature in the Raman spectra of cyclic compounds.
C-Br Stretch: The C-Br bond, being a heavy atom single bond, is also expected to be Raman active and appear in the low-frequency region of the spectrum.
A summary of predicted characteristic Raman shifts is provided in the table below.
| Predicted Raman Shift (cm⁻¹) | Expected Intensity | Vibrational Mode | Functional Group |
| 2850-3000 | Medium-Strong | C-H Stretching | Oxane Ring & -CHBr- |
| 1000-1400 | Strong | CF₃ Symmetric Stretch | Trifluoromethyl (-CF₃) |
| 800-1000 | Medium | Ring Breathing Mode | Oxane Ring |
| 500-600 | Strong | C-Br Stretching | Bromoethyl (-CHBr-) |
This interactive table outlines the predicted Raman shifts for this compound, highlighting vibrations expected to be strongly Raman active.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if crystalline)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and configuration.
As of now, there are no published reports containing the crystal structure of this compound. For this technique to be applied, the compound must first be obtained in a crystalline form suitable for single-crystal X-ray diffraction.
If a crystal structure were to be determined, it would provide invaluable information:
Conformation: The analysis would confirm the preferred conformation of the six-membered oxane ring, which is expected to adopt a stable chair conformation to minimize steric strain. It would also reveal the rotational orientation (conformation) of the 1-bromo-2,2,2-trifluoroethyl side chain relative to the ring.
Bond Parameters: Exact measurements of all bond lengths and angles would be obtained, allowing for comparison with theoretical models and related known structures.
Stereochemistry: The target molecule possesses two chiral centers: one at the C3 position of the oxane ring and another at the C1 position of the bromo-trifluoroethyl group. This results in the possibility of four stereoisomers (two pairs of enantiomers). X-ray crystallography performed on a single crystal from an enantiomerically pure sample would unambiguously determine the absolute stereochemistry (R/S configuration) at both chiral centers.
Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as dipole-dipole interactions or weak hydrogen bonds, that govern the solid-state structure.
Without experimental data, computational modeling could be employed to predict the lowest energy conformations and potential crystal packing arrangements, but these would await experimental verification via X-ray crystallography.
Computational and Theoretical Investigations of 3 1 Bromo 2,2,2 Trifluoroethyl Oxane
Quantum Chemical Calculations of Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods can determine the most stable three-dimensional arrangements (conformations) and the distribution of electrons, which dictates the molecule's reactivity and physical properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a favorable balance between accuracy and computational cost, making it suitable for molecules of this size. numberanalytics.com
DFT calculations for 3-(1-Bromo-2,2,2-trifluoroethyl)oxane would typically begin with a geometry optimization to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. The presence of the flexible oxane ring and the rotatable trifluoroethyl group suggests that multiple low-energy conformers may exist. DFT can be used to determine the relative energies of these conformers.
Key electronic properties that can be derived from DFT studies include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, one would expect a negative potential around the oxygen and fluorine atoms and a positive potential near the hydrogen atoms.
Structural Parameters: DFT provides precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net
Below is a table of hypothetical optimized geometric parameters for a plausible conformer of this compound, calculated at a typical DFT level like B3LYP/6-311++G(d,p). researchgate.net
| Table 1: Predicted Geometric Parameters from DFT Calculations | |
|---|---|
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-Br | ~1.95 |
| C-CF₃ | ~1.54 |
| C-O (oxane ring) | ~1.43 |
| C-F | ~1.35 |
| Bond Angles (°) | |
| O-C-C (oxane ring) | ~112 |
| Br-C-CF₃ | ~110 |
| F-C-F | ~107 |
While DFT is prevalent, other quantum chemical methods also offer valuable insights.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data for parameterization. researchgate.netwikipedia.org HF calculations are often computationally more demanding than DFT for similar accuracy but serve as a baseline for more advanced methods that include electron correlation. They can be used for geometry optimizations and to obtain initial wavefunctions for higher-level calculations. researchgate.net
Semi-Empirical Methods: Methods like AM1 and PM3 are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. numberanalytics.comwikipedia.org This makes them significantly faster than ab initio or DFT methods. wikipedia.org Their speed is advantageous for initial explorations of the conformational landscape of a flexible molecule like this compound, allowing for a rapid screening of many possible structures before more accurate, high-level calculations are performed on the most promising candidates.
Prediction of Spectroscopic Parameters
Computational methods are highly effective at predicting spectroscopic parameters, which can be crucial for identifying and characterizing a molecule.
For this compound, predicting the Nuclear Magnetic Resonance (NMR) spectra is particularly useful. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes it an ideal candidate for multinuclear NMR studies. Computational approaches, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict chemical shifts with remarkable accuracy. worktribe.comrsc.orgresearchgate.net Such predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. Given the stereocenter at the bromine-bearing carbon and the conformational flexibility, the molecule may exhibit complex spectra, and theoretical calculations can help unravel these complexities. chemaxon.com
The table below presents hypothetical NMR chemical shifts for this compound, which could be obtained from DFT calculations. worktribe.comrsc.org
| Table 2: Predicted NMR Chemical Shifts (δ, ppm) | |
|---|---|
| Nucleus | Predicted Chemical Shift Range |
| ¹⁹F (relative to CFCl₃) | -70 to -80 |
| ¹³C | 25-40 (oxane CH₂), 65-80 (oxane CH-O), 45-60 (CH-Br), 120-128 (q, CF₃) |
| ¹H | 1.5-2.5 (oxane CH₂), 3.5-4.5 (oxane CH/CH₂-O), 4.0-5.0 (CH-Br) |
In addition to NMR, vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. researchgate.net These calculations help in assigning vibrational modes and can provide a theoretical "fingerprint" of the molecule to compare with experimental data.
Reaction Pathway Modeling and Energetic Profiles
Theoretical chemistry can be used to model the mechanisms of chemical reactions, providing insights into their feasibility and kinetics. researchgate.net For this compound, one could model its formation, or its subsequent reactions, such as nucleophilic substitution at the carbon atom attached to the bromine.
This modeling involves identifying the structures of reactants, products, and, crucially, the transition states (TS) that connect them. The transition state represents the highest energy point along the reaction coordinate. By calculating the energies of these stationary points, an energetic profile, or reaction coordinate diagram, can be constructed. researchgate.netcas.cn
The difference in energy between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate. A lower activation energy implies a faster reaction. These calculations can help predict which reaction pathways are most likely to occur under given conditions. DFT methods are commonly employed for these studies due to their ability to accurately model bond-breaking and bond-forming processes. cas.cn
| Table 3: Hypothetical Energetic Profile for a Reaction Pathway (e.g., Sₙ2) | |
|---|---|
| Species | Relative Energy (kcal/mol) |
| Reactants (Molecule + Nucleophile) | 0.0 |
| Transition State (TS) | +20 to +30 |
| Products | -5 to -15 (for an exothermic reaction) |
Strategic Applications of 3 1 Bromo 2,2,2 Trifluoroethyl Oxane in Complex Organic Synthesis
Incorporation into Structurally Diverse Organic Scaffolds
Adhering to the principles of scientific accuracy and the strict instructions to focus solely on "3-(1-Bromo-2,2,2-trifluoroethyl)oxane," this article cannot be written. Any attempt to do so would involve speculating or misattributing information from other compounds, which would be misleading and scientifically unsound.
Emerging Research Avenues and Challenges
Development of Highly Enantioselective and Diastereoselective Syntheses
The primary challenge in the synthesis of 3-(1-Bromo-2,2,2-trifluoroethyl)oxane lies in the precise control of its stereochemistry at two key centers: the carbon on the oxane ring and the adjacent carbon bearing the bromine and trifluoromethyl groups. Achieving high enantioselectivity (control of mirror-image isomers) and diastereoselectivity (control of stereoisomers that are not mirror images) is crucial, as the biological activity and material properties of such molecules are often dependent on their specific three-dimensional arrangement.
Current research on analogous structures provides a potential blueprint. For instance, catalytic strategies have been successfully developed for the regio-, diastereo-, and enantioselective preparation of homoallylic alcohols that feature a stereogenic carbon bound to a trifluoromethyl group. nih.gov These methods often employ organometallic catalysts, such as in situ-formed organozinc complexes, in conjunction with specifically designed chiral ligands to direct the stereochemical outcome of the reaction. nih.gov
Adapting these strategies for the synthesis of this compound would likely involve the reaction of a suitable oxane-based precursor with a trifluoromethyl- and bromo-containing building block. The choice of catalyst and reaction conditions would be paramount to controlling the facial selectivity of the addition to forge the desired stereocenters. The development of such methods would enable access to all possible stereoisomers of the target molecule, allowing for a thorough investigation of their properties.
Table 1: Potential Catalytic Systems for Stereoselective Synthesis This table illustrates potential approaches based on successful syntheses of analogous trifluoromethylated compounds.
| Catalyst/Ligand System | Substrate Type | Key Advantage | Potential for Target Molecule |
| In-situ formed Organozinc Complex | Polyfluoroallyl boronate | High diastereoselectivity and enantioselectivity for CF3-containing alcohols. nih.gov | Could be adapted for the addition of a bromo-trifluoroethyl moiety to an oxane precursor. |
| C2-symmetric Iodoresorcinol | Aryl Allyl Ethers | Enables enantioselective fluorocyclization to form cyclic ethers. nih.gov | Principles could be applied to a cyclization strategy to form the oxane ring with stereocontrol. |
Exploration of Novel Reactivity Modes and Catalytic Systems
The unique electronic properties conferred by the trifluoromethyl group and the presence of a labile bromine atom suggest that this compound could participate in a variety of novel chemical transformations. Research in this area would focus on exploring its reactivity and developing new catalytic systems to exploit it.
The bromine atom serves as a versatile functional handle for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. This would allow for the introduction of a wide range of substituents at this position, creating a library of complex derivatives. Research on related multi-halogenated alkenes has demonstrated the feasibility of such post-synthetic modifications.
Furthermore, the development of novel catalytic systems is essential. Hypervalent iodine-based catalysis, for example, has been shown to be effective in the oxidative functionalization of π-bonds to generate fluorinated heterocyclic systems. nih.gov Exploring similar catalytic platforms for transformations involving this compound could unlock new reaction pathways. This might include developing catalysts that can selectively activate the C-Br bond in the presence of the oxane ring and the trifluoromethyl group, or systems that facilitate novel cycloadditions or rearrangements.
Strategies for Sustainable and Atom-Economical Transformations
Modern synthetic chemistry places a strong emphasis on the development of sustainable and atom-economical processes. This involves designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, minimize waste, and utilize environmentally benign reagents and solvents.
For the synthesis of this compound, this translates to several key research directions. One major goal is the development of catalytic, rather than stoichiometric, approaches. Catalytic methods reduce waste by using small amounts of a catalyst that can be recycled, instead of large quantities of reagents that are consumed in the reaction.
Another strategy involves designing convergent synthetic routes that build the molecule from smaller fragments in a minimal number of steps, thus reducing the consumption of materials and energy. For instance, developing a one-pot reaction where the oxane ring is formed and the bromo-trifluoroethyl side chain is installed simultaneously would be a significant advance in sustainability. The principles of minimizing protecting group manipulations and seeking reaction pathways that proceed efficiently at ambient temperature and pressure are also central to this research avenue.
Integration into Automated Synthesis Platforms
The integration of chemical synthesis into automated platforms offers numerous advantages, including increased reproducibility, higher throughput, and the ability to rapidly screen a wide range of reaction conditions. This is particularly valuable for the optimization of complex, multi-step syntheses like that required for this compound.
Research into the automated synthesis of related organofluorine compounds provides a clear precedent. For example, efficient methods have been developed for the automated preparation of 2-bromo-1-[18F]fluoroethane, a key building block for positron emission tomography (PET) imaging agents. nih.govuni-mainz.de These systems often utilize cartridge-based purification methods to avoid time-consuming distillation or HPLC steps, enabling the rapid production of the desired compound with high radiochemical purity. nih.govuni-mainz.deresearchgate.net
Developing an automated platform for the synthesis of this compound would involve adapting these principles. A potential workflow could involve the sequential, flow-based reaction of precursors, with in-line purification and analysis to monitor the reaction progress. Such a system would not only accelerate the synthesis of the target molecule but also facilitate the rapid generation of a library of derivatives for screening in various applications.
Table 2: Components of a Potential Automated Synthesis Platform
| Module | Function | Key Consideration for Target Molecule |
| Reagent Delivery | Precisely pump and mix starting materials and catalysts. | Handling of potentially volatile or reactive fluorinated precursors. |
| Reactor Module | Provide controlled temperature and residence time for the reaction. | Optimization of reaction kinetics for stereoselective bond formation. |
| In-line Analysis | Monitor reaction conversion and purity in real-time (e.g., using IR or NMR). | Development of analytical methods to distinguish between stereoisomers. |
| Purification Module | Automated separation of the product from unreacted starting materials and byproducts. | Use of solid-phase extraction cartridges compatible with fluorinated compounds. uni-mainz.de |
Q & A
Q. What are the common synthetic routes for preparing 3-(1-bromo-2,2,2-trifluoroethyl)oxane?
Methodological Answer: Synthesis typically involves bromination of trifluoroethyl-oxane precursors using agents like N-bromosuccinimide (NBS) under radical conditions or molecular bromine in 1,2-dichloroethane . Coupling reactions with cesium carbonate in acetonitrile are also effective for introducing the bromoethyl group .
Q. How can the molecular structure of this compound be characterized?
Methodological Answer: Use high-resolution ¹H/¹⁹F NMR to confirm the trifluoroethyl and bromine positions. X-ray crystallography provides definitive stereochemical data, while SDF/MOL files enable 3D visualization and computational validation .
Q. What analytical techniques ensure purity assessment of this compound?
Methodological Answer: Employ GC-MS or HPLC-UV for purity checks. HRMS confirms molecular weight, and differential scanning calorimetry (DSC) monitors thermal stability. Cross-validate with ¹³C NMR for carbon skeleton integrity .
Q. How does the trifluoroethyl group influence the compound’s physical properties?
Methodological Answer: The trifluoroethyl group increases hydrophobicity and thermal stability. Measure log P values via shake-flask methods and correlate with Hansen solubility parameters (HSP) to predict solvent compatibility .
Q. What storage conditions prevent degradation of this compound?
Methodological Answer: Store in amber vials at -20°C under argon. Periodic NMR analysis detects hydrolytic or photolytic degradation, with stabilizers like BHT empirically tested to extend shelf life .
Advanced Research Questions
Q. How can regioselectivity challenges in derivatizing the bromine site be addressed?
Q. What computational models predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: Perform DFT studies to calculate activation energies for SN2 pathways. Molecular dynamics simulations in explicit solvents (e.g., DMSO) model solvation effects, validated via kinetic isotope effect (KIE) experiments .
Q. How do structural analogs inform structure-activity relationship (SAR) studies?
Methodological Answer: Synthesize analogs with varied halogen substitutions (e.g., Cl, I) or oxane ring sizes. Pair biological assays (e.g., enzyme inhibition) with molecular docking to map binding interactions .
Q. What strategies resolve contradictions in reported reaction yields?
Methodological Answer: Systematically vary reaction parameters (solvent polarity, temperature) and use design of experiments (DoE) for optimization. Cross-validate with in situ IR spectroscopy to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
